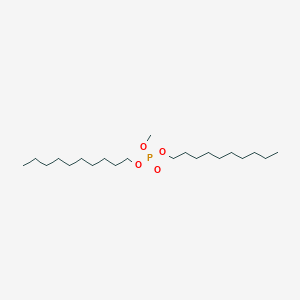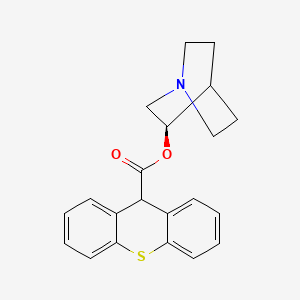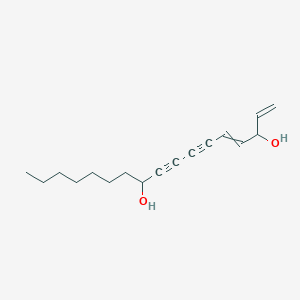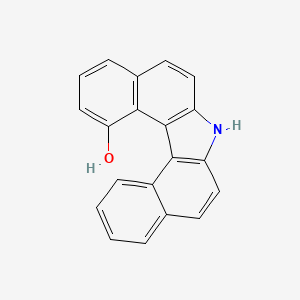
Didecyl methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didecyl methyl phosphate is an organophosphorus compound with the molecular formula C21H45O4P. It is also known as phosphoric acid, didecyl methyl ester. This compound is characterized by its long alkyl chains and a phosphate group, making it a versatile chemical with various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Didecyl methyl phosphate can be synthesized through the esterification of phosphoric acid with didecyl alcohol and methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, didecyl alcohol, and methanol, are mixed with phosphoric acid in a reactor. The mixture is heated and stirred continuously, with sulfuric acid added as a catalyst. The reaction is monitored until the desired conversion is achieved, and the product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Didecyl methyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and the corresponding alcohols.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids or other oxidized products.
Substitution: The phosphate group can participate in substitution reactions, where other nucleophiles replace the alkyl groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Phosphoric acid and didecyl alcohol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Didecyl methyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of membrane biology due to its amphiphilic nature, which allows it to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for its ability to form stable complexes with certain drugs.
Industry: Utilized as an additive in lubricants, plasticizers, and flame retardants due to its chemical stability and functional properties.
Mécanisme D'action
The mechanism of action of didecyl methyl phosphate is largely dependent on its chemical structure. The phosphate group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. The long alkyl chains allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can modulate biological processes and pathways, making this compound a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Didecyl dimethyl ammonium chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.
Diethyl methyl phosphate: Another organophosphorus compound with shorter alkyl chains.
Comparison: Didecyl methyl phosphate is unique due to its long alkyl chains, which confer distinct amphiphilic properties. This makes it more effective in applications requiring interaction with lipid membranes compared to compounds with shorter alkyl chains. Additionally, its phosphate group provides versatility in chemical reactions, making it a valuable reagent in various synthetic processes.
Propriétés
Numéro CAS |
112525-95-8 |
|---|---|
Formule moléculaire |
C21H45O4P |
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
didecyl methyl phosphate |
InChI |
InChI=1S/C21H45O4P/c1-4-6-8-10-12-14-16-18-20-24-26(22,23-3)25-21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3 |
Clé InChI |
BJRSDHFVSGBUDI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOP(=O)(OC)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)
![1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)


![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)


